molecular formula C10H2Ru-8 B12355832 cyclopenta-1,3-diene;ruthenium(2+)

cyclopenta-1,3-diene;ruthenium(2+)

Cat. No.: B12355832
M. Wt: 223.2 g/mol
InChI Key: JPSZJJWMGWCGKT-UHFFFAOYSA-N
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Description

Cyclopenta-1,3-diene;ruthenium(2+), also known as ruthenocene, is an organometallic compound consisting of a ruthenium ion sandwiched between two cyclopentadienyl anions. This compound is part of the metallocene family, which includes other well-known compounds like ferrocene. Ruthenocene is notable for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopenta-1,3-diene;ruthenium(2+) typically involves the reaction of ruthenium trichloride with cyclopentadienyl sodium. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent like tetrahydrofuran (THF). The reaction proceeds as follows:

RuCl3+2NaC5H5Ru(C5H5)2+3NaCl\text{RuCl}_3 + 2 \text{NaC}_5\text{H}_5 \rightarrow \text{Ru}(\text{C}_5\text{H}_5)_2 + 3 \text{NaCl} RuCl3​+2NaC5​H5​→Ru(C5​H5​)2​+3NaCl

Industrial Production Methods

Industrial production of ruthenocene follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclopenta-1,3-diene;ruthenium(2+) undergoes various types of chemical reactions, including:

    Oxidation: Ruthenocene can be oxidized to form ruthenocene cation.

    Reduction: It can be reduced back to its neutral form from the cationic state.

    Substitution: The cyclopentadienyl ligands can be substituted with other ligands under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ferric chloride and silver nitrate.

    Reduction: Reducing agents like sodium borohydride are used.

    Substitution: Ligand substitution reactions often require the presence of a catalyst and are carried out in solvents like dichloromethane.

Major Products

The major products formed from these reactions include substituted ruthenocenes, oxidized ruthenocene cations, and reduced ruthenocene .

Scientific Research Applications

Cyclopenta-1,3-diene;ruthenium(2+) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which cyclopenta-1,3-diene;ruthenium(2+) exerts its effects involves the coordination of the ruthenium ion with various ligands. This coordination alters the electronic structure of the compound, enabling it to participate in catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as interacting with DNA in medicinal chemistry or facilitating electron transfer in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

    Ferrocene: Consists of an iron ion sandwiched between two cyclopentadienyl anions.

    Nickelocene: Contains a nickel ion in a similar sandwich structure.

    Cobaltocene: Features a cobalt ion between cyclopentadienyl anions.

Uniqueness

Cyclopenta-1,3-diene;ruthenium(2+) is unique due to the specific properties imparted by the ruthenium ion, such as higher stability and different reactivity compared to its iron, nickel, and cobalt counterparts. This uniqueness makes it particularly valuable in applications requiring robust and versatile catalysts .

Properties

Molecular Formula

C10H2Ru-8

Molecular Weight

223.2 g/mol

IUPAC Name

cyclopenta-1,3-diene;ruthenium(2+)

InChI

InChI=1S/2C5H.Ru/c2*1-2-4-5-3-1;/h2*1H;/q2*-5;+2

InChI Key

JPSZJJWMGWCGKT-UHFFFAOYSA-N

Canonical SMILES

[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Ru+2]

Origin of Product

United States

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